GSK1016790A
Overview
Description
GSK1016790A is a compound developed by GlaxoSmithKline. It is known for its potent and selective agonistic activity on the transient receptor potential vanilloid 4 (TRPV4) channel. This compound has been extensively used in scientific research to study the role of TRPV4 receptors in various physiological processes, particularly in smooth muscle tissues, blood vessels, the lymphatic system, and the bladder .
Mechanism of Action
Target of Action
GSK1016790A, also known as N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide, GSK 1016790A, GSK101, or GSK-1016790A, is a potent and selective agonist for the TRPV4 (Transient Receptor Potential Vanilloid 4) channel . TRPV4 is a non-selective cation channel that has been implicated in numerous physiological processes .
Mode of Action
This compound interacts with its target, the TRPV4 channel, by inducing calcium influx in cells expressing TRPV4 . This interaction results in the activation of TRPV4 whole-cell currents at concentrations above 1 nM . It is 300-fold more potent than 4α-PDD .
Biochemical Pathways
The activation of TRPV4 channels by this compound leads to an increase in intracellular calcium levels . This calcium influx can trigger various downstream effects, including the activation of calcium/calmodulin-regulated KCa3.1 channels . The spatial and temporal dynamics of TRPV4 receptors are major determinants of cellular responses to stimuli .
Pharmacokinetics
The compound is typically used in vitro and in vivo as a pharmacological tool to study the physiological function of trpv4 .
Result of Action
The activation of TRPV4 channels by this compound can lead to various molecular and cellular effects. For instance, it can cause rapid cellular disarrangement, nuclear densification, and detachment of a large fraction of cells . It can also induce apoptosis and drastically inhibit cell proliferation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the density of TRPV4 at the plasma membrane, which can be controlled through two modes of membrane trafficking, complete, and partial vesicular fusion, can affect the sensitivity of TRPV4 to this agonist . The surface density of TRPV4 is dependent on the release of calcium from intracellular stores and is controlled via a PI3K, PKC, and RhoA signaling pathway .
Biochemical Analysis
Biochemical Properties
GSK1016790A is a novel and potent TRPV4 channel agonist . It has been shown to induce calcium influx in mouse and human TRPV4 expressing HEK cells . The EC50 values of this compound are 18 and 2.1 nM respectively, indicating its high potency . It has been reported to evoke a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM . This compound is 300-fold more potent than 4α-PDD .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been shown to inhibit mouse gastrointestinal motility in vivo . In human melanoma cells and keratinocytes, pharmacological activation of TRPV4 by this compound caused severe cellular disarrangement, necrosis, and apoptosis . In osteoblasts, this compound triggered rapid calcium entry and calmodulin-dependent protein kinase II (CaMKII) phosphorylation via TRPV4 activation in a differentiation-dependent manner .
Molecular Mechanism
This compound acts as a potent and selective agonist for the TRPV4 receptor . It has been shown to induce calcium influx in TRPV4 expressing cells, leading to the activation of TRPV4 whole-cell currents . This suggests that this compound exerts its effects at the molecular level through binding interactions with the TRPV4 receptor, leading to its activation and subsequent calcium influx.
Temporal Effects in Laboratory Settings
The effects of this compound have been shown to change over time in laboratory settings. For example, TRPV4 stimulation with this compound caused an increase in intracellular calcium that is stable for a few minutes . The density of TRPV4 at the plasma membrane decreased within 20 minutes, as they translocate to the recycling endosomes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on mouse gastrointestinal motility, this compound showed a dose-dependent inhibition .
Metabolic Pathways
This compound is involved in the regulation of calcium influx through the TRPV4 receptor . This suggests that it may interact with enzymes or cofactors involved in calcium signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with the TRPV4 receptor. Upon activation of the receptor, this compound induces a calcium influx, which could influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with the TRPV4 receptor. As a receptor agonist, this compound is expected to bind to the TRPV4 receptor, which is located on the cell membrane . Therefore, this compound is likely to be localized at the cell membrane where the TRPV4 receptor is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1016790A involves multiple steps, starting from the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
GSK1016790A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzo[b]thiophene moieties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
GSK1016790A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 agonists.
Biology: Employed in research to understand the role of TRPV4 channels in various biological processes, such as cell signaling and ion transport.
Medicine: Investigated for its potential therapeutic applications in conditions involving TRPV4 channels, such as bladder dysfunction and vascular diseases.
Industry: Utilized in the development of new pharmacological agents targeting TRPV4 channels .
Comparison with Similar Compounds
Similar Compounds
HC-067047: Another TRPV4 agonist with similar properties but different chemical structure.
GSK2193874: A TRPV4 antagonist used to study the inhibitory effects on TRPV4 channels.
4α-Phorbol 12,13-didecanoate: A less potent TRPV4 agonist compared to GSK1016790A
Uniqueness
This compound is unique due to its high potency and selectivity for the TRPV4 channel. It has been shown to be approximately 300-fold more potent than 4α-Phorbol 12,13-didecanoate in activating TRPV4 channels. This makes it a valuable tool for studying TRPV4-mediated physiological processes and developing potential therapeutic agents targeting these channels .
Properties
IUPAC Name |
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYQPSHHYIAUFO-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635248 | |
Record name | GSK1016790A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-85-1 | |
Record name | GSK 10116790A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK1016790A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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